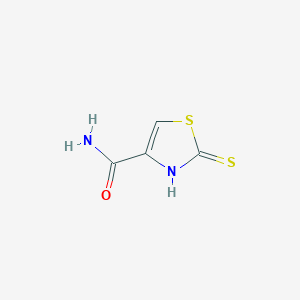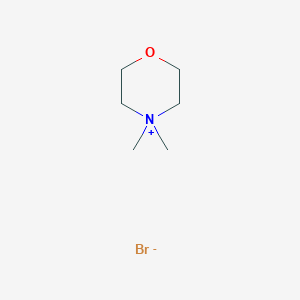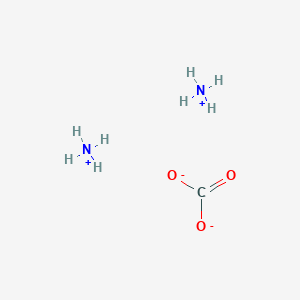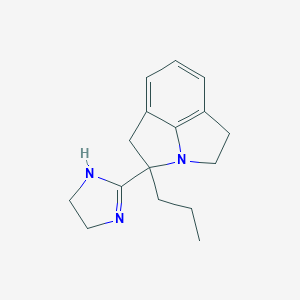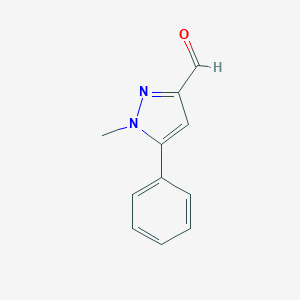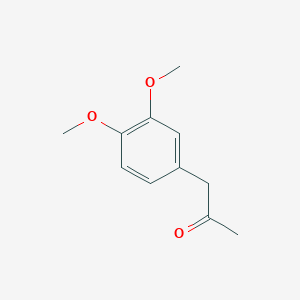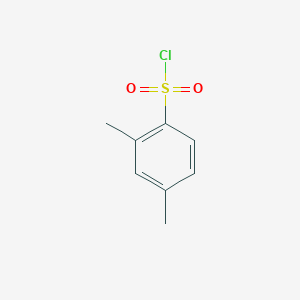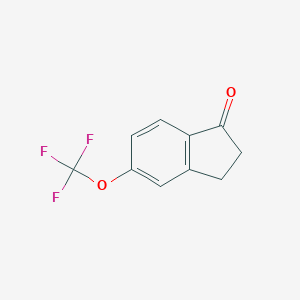
5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds containing fluorinated units, such as 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, often involves innovative methods to incorporate the trifluoromethyl group. Techniques like nucleophilic 5-endo-trig cyclization in 2-trifluoromethyl-1-alkenes and the use of 1,3-dioxin-4-ones as versatile building blocks for trifluoromethylated compounds have been explored (Ichikawa et al., 2008); (Iwaoka et al., 1992).
Molecular Structure Analysis
Fluorinated compounds like 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one exhibit unique molecular structures due to the presence of fluorine atoms. For instance, the crystal and molecular structure analysis of related fluorinated compounds reveals how fluorination affects the molecular geometry and electronic properties of these molecules (Chekhlov, 1997).
Chemical Reactions and Properties
Fluorinated compounds participate in a variety of chemical reactions, leveraging the reactivity of the trifluoromethoxy group. Such reactions include nucleophilic substitutions and pericyclic reactions, demonstrating the versatility of these compounds in synthetic chemistry (Iwaoka et al., 1992).
Physical Properties Analysis
The physical properties of 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, like those of other fluorinated compounds, are influenced by the trifluoromethyl group. This group imparts characteristics such as high stability and unique electronic properties, which are crucial for the compound's application in various domains (Kaynak et al., 2013).
Chemical Properties Analysis
The chemical properties of fluorinated compounds are largely defined by the electron-withdrawing nature of the fluorine atoms, which significantly influences their reactivity and interaction with other molecules. Studies on similar compounds have highlighted the role of the trifluoromethyl group in enhancing reactivity and providing pathways for novel chemical transformations (Fadeyi et al., 2008).
Applications De Recherche Scientifique
Analytical Methods in Antioxidant Activity
Analytical Methods Used in Determining Antioxidant Activity A Review
discusses various tests used to determine antioxidant activity, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests. These methods, based on chemical reactions monitored by spectrophotometry, could be relevant for assessing the antioxidant potential of "5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one" if it possesses similar properties (Munteanu & Apetrei, 2021).
Advances in CF Bond Activation
Review of recent advances in CF bond activation of aliphatic fluorides highlights methodologies for synthesizing new fluorinated building blocks and transforming compounds with aliphatic fluorides. This review could provide a foundation for understanding how the trifluoromethoxy group in "5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one" might be utilized or modified in various chemical syntheses (Shen et al., 2015).
Application in Organic Synthesis
5-Hydroxymethylfurfural (HMF) in Organic Synthesis A Review of its Recent Applications Towards Fine Chemicals
explores the use of HMF, a biomass-derived chemical, in producing value-added chemicals. The versatility of HMF in synthesis might parallel potential applications for "5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one" in creating specialized chemicals or materials (Fan et al., 2019).
Antiviral Activity
Trifluridine A Review of its Antiviral Activity and Therapeutic Use in the Topical Treatment of Viral Eye Infections
elaborates on the antiviral properties of trifluridine, a fluorinated compound. While not directly related, the discussion on the mechanisms and applications of fluorinated compounds in medicine could shed light on potential biomedical research avenues for "5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one" (Carmine et al., 1982).
Safety And Hazards
Orientations Futures
The development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties, is in very high demand in nearly every area of chemical industry . The progress in the advancement of fluorine methodology was far from balanced . Therefore, preparation of molecules bearing CF3-O- group is a noticeably less developed area of fluorine chemistry .
Propriétés
IUPAC Name |
5-(trifluoromethoxy)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)15-7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGOAKVCWWDUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol](/img/structure/B57005.png)
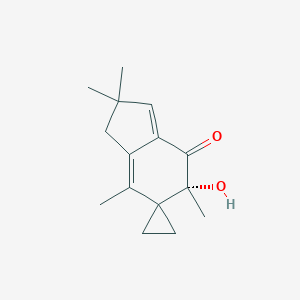
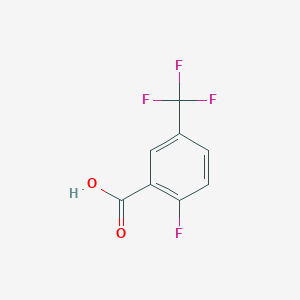
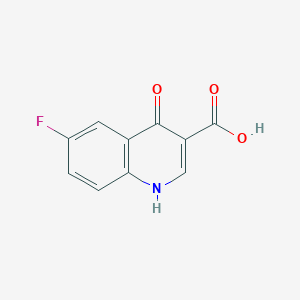
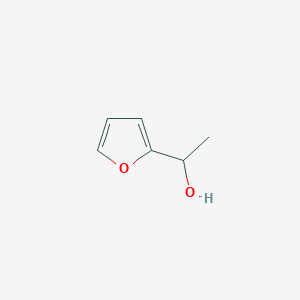
![Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B57012.png)
